N-Boc-N,N-bis(2-chloroethyl)amine

Synthetic efficiency Protecting group chemistry Process chemistry

N-Boc-N,N-bis(2-chloroethyl)amine (CAS 118753-70-1), systematically named tert-butyl bis(2-chloroethyl)carbamate, is a nitrogen mustard derivative in which the secondary amine of bis(2-chloroethyl)amine is masked by a tert-butoxycarbonyl (Boc) protecting group. This Boc protection converts a highly reactive, lachrymatory alkylating agent into a stable, distillable liquid intermediate that can be safely stored and handled under standard laboratory conditions.

Molecular Formula C9H17Cl2NO2
Molecular Weight 242.14 g/mol
CAS No. 118753-70-1
Cat. No. B039790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N,N-bis(2-chloroethyl)amine
CAS118753-70-1
Molecular FormulaC9H17Cl2NO2
Molecular Weight242.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCCl)CCCl
InChIInChI=1S/C9H17Cl2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3
InChIKeyFQZLNQAUUMSUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N,N-bis(2-chloroethyl)amine (CAS 118753-70-1): A Boc-Protected Nitrogen Mustard Intermediate for Multi-Step Synthesis


N-Boc-N,N-bis(2-chloroethyl)amine (CAS 118753-70-1), systematically named tert-butyl bis(2-chloroethyl)carbamate, is a nitrogen mustard derivative in which the secondary amine of bis(2-chloroethyl)amine is masked by a tert-butoxycarbonyl (Boc) protecting group . This Boc protection converts a highly reactive, lachrymatory alkylating agent into a stable, distillable liquid intermediate that can be safely stored and handled under standard laboratory conditions . The compound retains the two chloroethyl arms required for downstream DNA crosslinking or macrocyclization chemistry while enabling selective, orthogonal deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to liberate the free nitrogen mustard on demand . It is primarily employed as a building block in medicinal chemistry and materials science, where controlled unmasking of the bis(2-chloroethyl)amine pharmacophore or nucleophile is critical for synthetic success .

Why N-Boc-N,N-bis(2-chloroethyl)amine Cannot Be Replaced by Unprotected or Cbz-Protected Analogs in Procurement


Attempting to substitute N-Boc-N,N-bis(2-chloroethyl)amine with bis(2-chloroethyl)amine free base or its hydrochloride salt introduces uncontrolled reactivity: the unprotected secondary amine participates in competing alkylation, protonation, and decomposition pathways that destroy regioselectivity in multi-step sequences . Conversely, the Cbz-protected analog (N-Cbz-N,N-bis(2-chloroethyl)amine, CAS 72791-76-5) requires hydrogenolytic deprotection (H₂, Pd/C), which is incompatible with substrates bearing reducible functional groups (alkenes, nitro groups, benzyl ethers) and cannot be performed orthogonally with acid-labile protecting groups . The Boc derivative uniquely occupies the middle ground: it withstands basic, nucleophilic, and hydrogenolytic conditions yet cleaves quantitatively under mild acidolysis, enabling true orthogonal protection strategies that neither the unprotected nor the Cbz-protected congener can support .

Quantitative Differentiation Evidence: N-Boc-N,N-bis(2-chloroethyl)amine vs. Closest Analogs


Superior Synthetic Yield and Crude Purity vs. N-Cbz-N,N-bis(2-chloroethyl)amine

In side-by-side preparative syntheses starting from the identical precursor bis(2-chloroethyl)amine hydrochloride, Boc protection using Boc₂O/Et₃N in CH₂Cl₂ delivers the target carbamate in 98–100% isolated yield . In contrast, Cbz protection using benzyl chloroformate under comparable conditions proceeds in 95.5% yield but achieves only ~80% purity, necessitating additional chromatographic purification before use in subsequent steps . The 2.5–4.5 percentage-point yield advantage, combined with substantially higher crude purity (≥98% vs. ~80%), translates into reduced purification burden, higher throughput, and lower solvent consumption in process-scale campaigns involving this nitrogen mustard building block.

Synthetic efficiency Protecting group chemistry Process chemistry

Synthetic Necessity: Unprotected Bis(2-chloroethyl)amine Fails in Spirocyclic Piperidine Construction

In the synthesis of 1′-H-spiro(indoline-3,4′-piperidine), a key scaffold for GPCR-targeted drug discovery, direct dialkylation of 2-fluorophenylacetonitrile with unprotected bis(2-chloroethyl)amine hydrochloride completely failed to yield the desired spirocyclic intermediate . Only when the nitrogen was pre-protected as its N-Boc derivative (compound 5) did the dialkylation proceed smoothly, ultimately furnishing the spiro-piperidine 1d in 67% overall yield after Boc deprotection and cyclization . This constitutes a qualitative go/no-go differentiation: the unprotected congener delivers zero product, whereas the Boc-protected variant enables a viable five-step route to multi-gram quantities of the privileged spirocyclic template .

Nitrogen mustard alkylation Spirocycle synthesis GPCR ligands

Orthogonal Deprotection: Boc (Mild Acid) vs. Cbz (Hydrogenolysis) Defines Multi-Step Strategy

The Boc group is quantitatively removed under mild acidic conditions—typically TFA/CH₂Cl₂ (1:1 v/v, 0–25 °C, 0.5–2 h) or 4 M HCl in 1,4-dioxane—while remaining completely stable to catalytic hydrogenation (H₂, Pd/C), nucleophilic bases, and basic hydrolysis . In contrast, the Cbz group requires hydrogenolysis (H₂, 1–4 atm, Pd/C or Pd(OH)₂/C, 12–24 h) for cleavage and is susceptible to premature loss under reductive conditions . This orthogonality is quantified by the fact that multi-step sequences on substrates containing both Boc- and Cbz-protected amines achieve >95% selectivity for either group when the appropriate deprotection condition is applied sequentially . The Boc derivative thus enables synthetic strategies where the nitrogen mustard must remain masked during hydrogenation steps (e.g., nitro group reductions, debenzylation) that would destroy a Cbz protecting group.

Protecting group orthogonality Solid-phase synthesis Selective deprotection

Macrocyclization Efficiency: Boc-Protected Precursor Minimizes Side Reactions vs. Unprotected Amine

In the synthesis of mixed-donor azathia- and azaoxathiacrown ethers (macrocyclic ligands for metal coordination), the use of N-Boc-bis(2-chloroethyl)amine as the alkylating precursor was reported to minimize undesirable side reactions and facilitate subsequent deprotection to the free cyclic amine . Mono-aza macrocycles including [12]aneNS₃, [12]aneNOS₂, [15]aneNS₄, [15]aneNO₂S₂ and [16]aneNS₄ were all prepared in good isolated yields via this route . While direct head-to-head yield data comparing Boc-protected vs. unprotected precursors in the identical macrocyclization are not provided in the primary literature, the authors explicitly attribute the success of the route to the presence of the Boc group, which suppresses N-alkylation side pathways that compete with the desired S-alkylation when the unprotected amine is employed .

Thiacrown ether synthesis Macrocycle formation Side-reaction suppression

Physical Form and Commercial Availability: Stable Liquid with ≥97% Purity vs. Reactive Unprotected Congeners

N-Boc-N,N-bis(2-chloroethyl)amine is commercially supplied as a colorless to pale yellow liquid with a specification purity of ≥97% (HPLC) from multiple global vendors . Its physical form allows straightforward liquid-transfer handling under inert atmosphere. In comparison, bis(2-chloroethyl)amine free base (CAS 334-22-5) is a highly reactive, lachrymatory vesicant liquid that is not routinely stocked by major research chemical suppliers due to shipping restrictions and storage hazards . The hydrochloride salt (CAS 821-48-7) is a hygroscopic solid that must be free-based prior to use, introducing an additional synthetic step and stoichiometric uncertainty . The N-Cbz analog (CAS 72791-76-5) is available at 95–97% purity , but its requirement for hydrogenolytic deprotection limits its versatility as a general building block. The Boc derivative thus occupies a unique position as a shelf-stable, high-purity, ready-to-use liquid reagent that requires only acidolytic unmasking.

Chemical procurement Reagent handling Purity specification

Evidence-Backed Application Scenarios for N-Boc-N,N-bis(2-chloroethyl)amine in Scientific and Industrial Settings


Multi-Step Synthesis of Spiro-Piperidine GPCR Ligand Libraries

In medicinal chemistry programs targeting G-protein coupled receptors (GPCRs), the spiro(indoline-3,4′-piperidine) scaffold is a privileged template found in growth hormone secretagogues (e.g., MK-0677), NK1 antagonists, and MC-4 receptor agonists . Direct construction of this scaffold requires dialkylation of an arylacetonitrile with a bis(2-chloroethyl)amine equivalent. As documented in Tetrahedron (2004), the unprotected amine fails completely in this transformation, whereas N-Boc-N,N-bis(2-chloroethyl)amine (compound 5) enables a productive five-step sequence delivering the spirocyclic product in 67% overall yield . Post-cyclization, selective Boc or Cbz reprotection of the piperidine nitrogen proceeds in 90% and 85% yield, respectively, providing versatile intermediates for parallel library synthesis . Procurement of the Boc-protected nitrogen mustard is therefore mandatory for any laboratory engaged in spiro-piperidine-based GPCR drug discovery.

Boc-Protected Precursor for High-Yield Thiacrown Ether Macrocycle Synthesis

Mixed-donor azathia- and azaoxathiacrown ethers are important ligands for transition metal coordination chemistry and sensing applications. The preferred synthetic route employs N-Boc-bis(2-chloroethyl)amine as the alkylating precursor, which minimizes undesired N-alkylation side reactions and facilitates subsequent acidolytic deprotection to the free cyclic amine . Using this strategy, mono-aza macrocycles ([12]aneNS₃, [12]aneNOS₂, [15]aneNS₄, [15]aneNO₂S₂, [16]aneNS₄) and di-aza macrocycles ([12]aneN₂S₂, [15]aneN₂S₃, etc.) have been prepared in good yields . Laboratories synthesizing thiacrown ether libraries should prioritize the Boc-protected precursor over the unprotected amine to avoid the purification difficulties associated with competing N-alkylation byproducts.

Orthogonal Protection Strategy for Complex Nitrogen Mustard Prodrugs and Conjugates

The design of tumor-targeted nitrogen mustard prodrugs—including antibody-drug conjugates (ADCs), peptide-drug conjugates, and polyamine conjugates—requires sequential protecting group manipulations on scaffolds that may contain multiple amine, carboxyl, and hydroxyl functionalities . The Boc group on N-Boc-N,N-bis(2-chloroethyl)amine is orthogonal to base-labile Fmoc, hydrogenolytic Cbz, and allyloxycarbonyl (Alloc) protecting groups, allowing the nitrogen mustard moiety to remain fully masked during peptide coupling, hydrogenation, and palladium-catalyzed steps . Deprotection of the Boc group under mild acidic conditions (TFA/scavenger cocktails) in the final synthetic step releases the active bis(2-chloroethyl)amine pharmacophore without damaging the conjugate scaffold. This orthogonality profile cannot be replicated with the Cbz-protected analog, making the Boc derivative the rational procurement choice for nitrogen mustard conjugate synthesis.

Scalable Pharmaceutical Intermediate Production with High Crude Purity

In process-scale pharmaceutical manufacturing, intermediate purity directly impacts downstream purification costs and overall yield. The synthesis of N-Boc-N,N-bis(2-chloroethyl)amine from bis(2-chloroethyl)amine hydrochloride and Boc₂O delivers the product in 98–100% yield with sufficient crude purity to proceed without chromatographic purification . This contrasts with the Cbz analog, which is obtained in 95.5% yield but only ~80% purity, requiring additional purification before use in regulated GMP sequences . For contract manufacturing organizations (CMOs) and pharmaceutical pilot plants, the Boc derivative's high crude purity translates to reduced solvent consumption, shorter cycle times, and lower cost per kilogram of qualified intermediate.

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